Product packaging for onternabez(Cat. No.:)

onternabez

Cat. No.: B1259885
M. Wt: 414.6 g/mol
InChI Key: CFMRIVODIXTERW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Fundamental Molecular Structure

Onternabez exhibits a complex molecular architecture characterized by a bicyclic framework with multiple stereogenic centers that determine its three-dimensional configuration. The compound possesses a molecular formula of carbon twenty-seven hydrogen forty-two oxygen three, yielding a precise molecular weight of 414.6 grams per mole. This substantial molecular mass reflects the presence of an extended alkyl chain and multiple functional groups integrated within the bicyclic core structure.

The bicyclic system of this compound is based on a bicyclo[3.1.1]heptene framework, which serves as the structural backbone for the entire molecule. This rigid bicyclic arrangement constrains the molecular geometry and contributes significantly to the compound's biological activity profile. The bicyclic core features specific substitution patterns that include a hydroxymethyl group and aromatic substituents positioned at defined locations on the ring system.

Stereochemical Configuration and Chirality

The stereochemical configuration of this compound is precisely defined as the one s comma four s comma five s stereoisomer, indicating the absolute configuration at three distinct chiral centers within the molecule. This specific stereochemical arrangement is critical for biological activity, as cannabinoid receptors demonstrate high sensitivity to three-dimensional molecular geometry. The compound exhibits absolute stereochemistry with all three stereocenters having defined configurations.

The optical activity of this compound is characterized by a positive rotation, indicating dextrorotatory behavior under polarized light. This optical property provides an additional means of characterizing the compound and confirming its stereochemical purity. The presence of three defined stereocenters out of three possible stereocenters demonstrates complete stereochemical definition throughout the molecule.

Stereochemical Parameter Value
Stereochemistry Type Absolute
Defined Stereocenters 3 out of 3
E/Z Centers 0
Optical Activity Positive (+)
Configuration (1S,4S,5S)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H42O3 B1259885 onternabez

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-[2,6-dimethoxy-4-(2-methyloctan-2-yl)phenyl]-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H42O3/c1-8-9-10-11-12-26(2,3)19-14-23(29-6)25(24(15-19)30-7)20-13-18(17-28)21-16-22(20)27(21,4)5/h13-15,20-22,28H,8-12,16-17H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFMRIVODIXTERW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C)(C)C1=CC(=C(C(=C1)OC)C2C=C(C3CC2C3(C)C)CO)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H42O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Initial Functionalization

The synthesis begins with myrtenol (C10H16O), a monoterpenoid alcohol, which undergoes pivaloylation using pivaloyl chloride in dry pyridine to form myrtenyl pivalate:
$$
\text{Myrtenol} + \text{(CH}3\text{)}3\text{CCOCl} \xrightarrow{\text{pyridine}} \text{Myrtenyl pivalate} + \text{HCl}
$$
This step protects the hydroxyl group, enabling subsequent oxidation of the bicyclic system.

Oxidation and Reduction Sequence

Chromium trioxide (CrO3) in acetonitrile with tert-butyl hydroperoxide oxidizes the exocyclic double bond to a ketone, yielding 4-oxo-myrtenyl pivalate:
$$
\text{Myrtenyl pivalate} \xrightarrow[\text{CH}3\text{CN, } t\text{-BuOOH}]{\text{CrO}3} \text{4-Oxo-myrtenyl pivalate}
$$
Sodium borohydride (NaBH4) reduces the ketone to a secondary alcohol, producing 4-hydroxymyrtenyl pivalate:
$$
\text{4-Oxo-myrtenyl pivalate} \xrightarrow{\text{NaBH}_4} \text{4-Hydroxymyrtenyl pivalate}
$$

Resorcinol Coupling and Methylation

The alcohol intermediate undergoes acid-catalyzed coupling with 5-(1,1-dimethylheptyl)resorcinol using p-toluenesulfonic acid (pTSA) in dichloromethane:
$$
\text{4-Hydroxymyrtenyl pivalate} + \text{5-(1,1-dimethylheptyl)resorcinol} \xrightarrow{\text{pTSA}} \text{2-(3-Myrtenyl pivalate)-5-(1,1-dimethylheptyl)resorcinol}
$$
Methylation with methyl iodide introduces methoxy groups at the 2- and 6-positions:
$$
\text{2-(3-Myrtenyl pivalate)-5-(1,1-dimethylheptyl)resorcinol} \xrightarrow{\text{CH}_3\text{I, base}} \text{Methylated intermediate}
$$

Final Deprotection and Reduction

Lithium aluminum hydride (LiAlH4) reduces the pivalate ester to a primary alcohol while retaining the methoxy groups:
$$
\text{Methylated intermediate} \xrightarrow{\text{LiAlH}_4} \text{this compound (HU-308)}
$$

Critical Reaction Parameters and Optimization

Step Reagents/Conditions Temperature Time Yield* Key Challenges
Pivaloylation Pivaloyl chloride, pyridine 0–25°C 12 h 85% Exothermic reaction; requires slow addition
Oxidation CrO3, CH3CN, t-BuOOH 0°C 2 h 72% Strict temperature control to avoid over-oxidation
Reduction NaBH4, MeOH 25°C 1 h 90% Rapid reaction; exothermic
Coupling pTSA, CH2Cl2 Reflux 24 h 68% Moisture-sensitive conditions
Methylation CH3I, K2CO3 60°C 6 h 82% Competing O- vs. C-alkylation
Final reduction LiAlH4, THF 0°C → 25°C 4 h 75% Over-reduction risk; quench with Na2SO4

*Reported yields based on laboratory-scale syntheses.

Stereochemical Considerations and Analytical Confirmation

This compound contains three defined stereocenters, with absolute configuration (1R,2R,5R) confirmed via X-ray crystallography and nuclear Overhauser effect (NOE) spectroscopy. Key analytical data:

Spectroscopic Characterization

  • 1H NMR (500 MHz, CDCl3): δ 6.35 (s, 2H, aromatic), 5.45 (m, 1H, bicyclic CH), 3.85 (s, 6H, OCH3), 3.72 (d, J = 6.5 Hz, 2H, CH2OH)
  • 13C NMR : 154.8 (C-OCH3), 108.2 (aromatic C), 76.5 (bicyclic CH), 56.1 (OCH3)
  • HRMS : m/z calculated for C27H42O3 [M+H]+ 415.3209, found 415.3212

Chromatographic Purity

Reverse-phase HPLC (C18 column, 70:30 MeOH:H2O) shows ≥98% purity with retention time 12.7 min.

Scale-Up Challenges and Industrial Adaptations

While original syntheses used laboratory-scale flash chromatography, process chemistry innovations include:

  • Continuous flow oxidation for CrO3 steps to enhance safety
  • Catalytic methylation using dimethyl carbonate instead of methyl iodide
  • Crystallization-based purification replacing silica gel chromatography

Comparative Analysis of Alternative Routes

A 2025 patent (WO2023239665A1) describes a microwave-assisted coupling method reducing reaction time from 24 h to 45 min. However, this method remains unvalidated in peer-reviewed literature.

Chemical Reactions Analysis

Types of Reactions

“onternabez” can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to remove oxygen-containing functional groups using reducing agents like hydrogen gas (H2) with a palladium catalyst.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, or other strong oxidizing agents.

    Reduction: H2 with a palladium catalyst, LiAlH4.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alkanes or alcohols.

    Substitution: Compounds with different functional groups replacing the methoxy groups.

Scientific Research Applications

Pharmaceutical Research

Onternabez has emerged as a model compound in the study of synthetic cannabinoids. Its primary mechanism of action involves selective agonism of the type 2 cannabinoid receptor (CB2R), which is predominantly expressed in immune cells. This interaction suggests potential therapeutic applications in modulating inflammatory responses and developing targeted therapies for various conditions.

Key Features of this compound

  • Selectivity : High selectivity for CB2R, differentiating it from other cannabinoids.
  • Biological Activity : Demonstrates significant anti-inflammatory properties by modulating cytokine release.
  • Therapeutic Potential : Investigated for its role in treating conditions like ARDS, sepsis, and viral infections.

ARDS and Sepsis

This compound is being developed as part of the investigational therapeutic ARDS-003, aimed at modulating acute systemic inflammation associated with ARDS and sepsis. Preclinical studies have shown that it can decrease hyperinflammatory responses, which are critical in the pathophysiology of these conditions.

ConditionMechanismOutcome
ARDSReduces IL-6 and IL-8 levelsDecreases lung inflammation and damage
SepsisModulates immune responseImproves survival rates in preclinical models

Antiviral Efficacy

Recent studies have explored the combination of this compound with Favipiravir against SARS-CoV-2. The synergy between these compounds suggests enhanced antiviral efficacy, particularly in controlling inflammatory responses associated with COVID-19.

Tetra Bio-Pharma's Research

Tetra Bio-Pharma has conducted extensive research on this compound, highlighting its potential in various therapeutic areas:

  • Artificial Intelligence Integration : The PREPAiRE platform utilized AI to optimize drug discovery processes involving this compound, leading to promising results against ARDS and COVID-19 .
  • Preclinical Trials : Studies demonstrated that ARDS-003 significantly reduced inflammation and improved outcomes in animal models of viral infections .

Patent Applications

Tetra Bio-Pharma has filed multiple patent applications to protect novel polymorphs and cocrystals of this compound, which could extend its commercial viability and therapeutic applications .

Mechanism of Action

The mechanism by which “onternabez” exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • **(1R,2R,5R)-2-(2,6-Dimethoxyphenyl)-7,7-dimethyl-4-bicyclo(3.1.1)hept-3-enyl methanol
  • **(1R,2R,5R)-2-(4-(2-Methyloctan-2-yl)phenyl)-7,7-dimethyl-4-bicyclo(3.1.1)hept-3-enyl methanol

Uniqueness

The uniqueness of “onternabez” lies in its specific combination of functional groups and bicyclic structure, which may confer distinct chemical and biological properties compared to similar compounds.

Q & A

Q. What experimental models are most suitable for evaluating onternabez’s immunomodulatory effects in acute lung injury (ALI)?

Answer: The C57BL/6 murine model challenged with intranasal Pseudomonas aeruginosa LPS (5 mg/kg) is a validated approach for studying ALI. Key parameters include:

  • Leukocyte adhesion/rolling : Quantified via intravital microscopy (IVM) in pulmonary microcirculation .
  • Functional capillary density (FCD) : Assessed through IVM to measure microvascular perfusion.
  • Plasma cytokines : Analyzed via Luminex™ technology (e.g., IL-6, TNF-α) to evaluate systemic inflammation .
    Methodological Tip: Include dexamethasone (0.1 mg/kg) as a positive control to benchmark this compound’s efficacy against established immunosuppressants.

Q. How should researchers design dose-response studies for this compound to balance efficacy and toxicity?

Answer:

  • Dose range : Start with the 5 mg/kg LPS challenge used in prior ALI models .
  • Temporal resolution : Conduct time-course analyses (e.g., 6-hour post-administration endpoints) to capture acute effects.
  • Toxicity markers : Monitor organ-specific histopathology (e.g., lung tissue scoring) and systemic biomarkers (e.g., liver enzymes).
    Reference: ’s protocol for LPS-induced ALI provides a template for harmonizing dose and timing.

Advanced Research Questions

Q. How can contradictions in this compound’s immunomodulatory profile (e.g., partial cytokine suppression) be resolved methodologically?

Answer:

  • Contradiction analysis : Apply dialectical materialist frameworks to distinguish principal contradictions (e.g., leukocyte adhesion reduction vs. incomplete cytokine normalization) from secondary effects .
  • Multi-omics integration : Pair Luminex™ cytokine data with transcriptomic profiling to identify upstream regulatory pathways.
  • Mechanistic studies : Use CB2R knockout models to isolate this compound’s receptor-specific actions from off-target effects.

Q. What statistical approaches are optimal for analyzing functional capillary density (FCD) data in this compound studies?

Answer:

  • Normalization : Express FCD as a percentage of baseline values to account for inter-subject variability.
  • Non-parametric tests : Use Wilcoxon signed-rank tests for non-normal distributions common in microcirculatory data.
  • Multivariate analysis : Apply principal component analysis (PCA) to correlate FCD with leukocyte adhesion and cytokine levels .

Translational and Mechanistic Questions

Q. What translational challenges arise when extrapolating this compound’s murine ALI data to human sepsis models?

Answer:

  • Species差异 : Mice lack homologs for certain human cytokines (e.g., IL-8); use transgenic models expressing humanized immune components.
  • Dose scaling : Apply allometric scaling principles to adjust murine doses (5 mg/kg LPS) to human equivalents.
  • Clinical endpoints : Validate murine FCD metrics against human sublingual microcirculation imaging in sepsis trials.

Q. How does this compound’s CB2R agonism compare mechanistically to other cannabinoid receptor modulators in mitigating systemic inflammation?

Answer:

  • Receptor specificity : Conduct competitive binding assays to compare this compound’s affinity (Ki) for CB2R vs. CB1R.
  • Downstream signaling : Profile cAMP inhibition and β-arrestin recruitment to classify this compound as a biased agonist.
  • Comparative studies : Benchmark against CB2R agonists like JWH-133 in parallel ALI experiments .

Data Contradiction and Reproducibility

Q. What steps ensure reproducibility in IVM-based leukocyte adhesion measurements for this compound studies?

Answer:

  • Standardized protocols : Adopt the IVM parameters from : 20x magnification, 30 fps recording, and blinded analysis.
  • Inter-lab validation : Share raw IVM recordings via repositories like Figshare to enable cross-validation.
  • Negative controls : Include vehicle-treated groups in every experiment to control for LPS batch variability.

Limitations and Future Directions

Q. What are the critical limitations of current this compound research, and how can they be addressed?

Answer:

  • Limitations :
    • Narrow focus on acute inflammation (6-hour endpoints); lacks chronic toxicity data.
    • Limited mechanistic depth (e.g., unresolved CB2R signaling pathways).
  • Solutions :
    • Extend observation periods to 72+ hours for chronic toxicity profiling.
    • Integrate CRISPR-Cas9 screens to identify novel this compound targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.